molecular formula C8H8ClN B3022084 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 54664-55-0

4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B3022084
CAS No.: 54664-55-0
M. Wt: 153.61 g/mol
InChI Key: IGDLNAWHTASKKG-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is an organic compound with the molecular formula C₈H₈ClN. It is a member of the cyclopenta[b]pyridine family, characterized by a fused bicyclic structure containing a pyridine ring and a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves the chlorination of 6,7-dihydro-5H-cyclopenta[b]pyridine. One common method includes the use of phosphoryl chloride (POCl₃) as a chlorinating agent. The reaction is carried out at elevated temperatures, around 120°C, for several hours. The product is then isolated through extraction and purification processes .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine has several applications in scientific research:

Comparison with Similar Compounds

    6,7-Dihydro-5H-cyclopenta[b]pyridine: Lacks the chlorine substituent, leading to different reactivity and applications.

    4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol:

Uniqueness: 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDLNAWHTASKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480303
Record name 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54664-55-0
Record name 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide (2.5 g, 18 mmol) was mixed with phosphoryl chloride (20 mL, 200 mmol). The reaction mixture was stirred at 120° C. for 3 h. The excess POCl3 was removed under reduced pressure. The residue was diluted in 80 mL of EtOAc and neutralized with Na2CO3 solution. After filtration, the aqueous layer was extracted with EtOAc twice. The combined organic extracts were dried, filtered and concentrated under reduced pressure to give the sub-title compound (2.6 g, 93%). LCMS calc. for C8H9ClN (M+H)+: m/z=154.2. Found: 154.3.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide (2.5 g, 18 mmol) was mixed with POCl3 (20 mL). The reaction mixture was stirred at 120° C. for 3 h. The excess POCl3 was removed under reduced pressure. The residue was diluted in EtOAc (80 mL) and neutralized with aq. Na2CO3. After filtration, the aqueous layer was extracted with EtOAc twice. The combined organic layers were dried, filtered and concentrated under reduced pressure to give the sub-title compound (2.6 g, 93%). LCMS calc. for C8H9ClN (M+H)+: m/z=154.0. Found: 154.3.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Reactant of Route 2
4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Reactant of Route 3
4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Reactant of Route 4
4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Reactant of Route 5
Reactant of Route 5
4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Reactant of Route 6
4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

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